methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC10255977
Molecular Formula: C19H15NO3S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15NO3S |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | methyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C19H15NO3S/c1-10-14(19(22)23-2)15(13-8-5-9-24-13)16-17(20-10)11-6-3-4-7-12(11)18(16)21/h3-9,15,20H,1-2H3 |
| Standard InChI Key | CGIFCPGGCIKYJJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC |
| Canonical SMILES | CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC |
Introduction
Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the class of indeno-pyridines. These compounds are often studied for their potential biological activities and unique structural properties. The compound features a fused indeno-pyridine core with a thiophene substituent, which contributes to its electronic and steric properties.
Synthesis
Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is typically synthesized via multicomponent reactions (MCRs). These reactions involve the condensation of aldehydes, active methylene compounds, and amines in the presence of catalysts such as p-toluenesulfonic acid or sodium acetate under reflux conditions. The inclusion of thiophene derivatives introduces heterocyclic complexity.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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H NMR: Provides insights into the hydrogen environment within the molecule.
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C NMR: Confirms the carbon framework, including aromatic carbons and ester groups.
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Infrared (IR) Spectroscopy:
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Key absorptions include:
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C=O stretch (~1700 cm)
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C-H aromatic stretch (~3100 cm)
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Thiophene-related vibrations (~700–800 cm).
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight.
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Fragmentation patterns provide additional structural information.
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Potential Applications
This compound holds promise in pharmaceutical research as a scaffold for drug development. Its fused heterocyclic system offers opportunities for modification to optimize pharmacokinetic and pharmacodynamic properties.
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